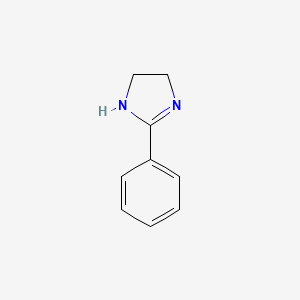

2-Phenyl-2-imidazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54747. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKCCAYLNRIRKDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061322 | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936-49-2 | |

| Record name | 2-Phenylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-2-imidazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000936492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-2-imidazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Imidazole, 4,5-dihydro-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation Mechanism of 2-Phenyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms and synthetic protocols for the formation of 2-phenyl-2-imidazoline, a key heterocyclic scaffold in medicinal chemistry and drug development. This document details the reaction pathways, experimental procedures, and quantitative data associated with the primary synthetic routes from benzaldehyde (B42025) and benzonitrile (B105546).

Introduction

This compound is a prominent heterocyclic compound featuring a phenyl group at the 2-position of the imidazoline (B1206853) ring. This structural motif is of significant interest in pharmaceutical sciences due to its presence in numerous biologically active molecules. The synthesis of 2-imidazolines is a fundamental process in organic chemistry, with primary routes involving the condensation of ethylenediamine (B42938) with either an aldehyde (benzaldehyde) followed by oxidation, or with a nitrile (benzonitrile) via a cyclic Pinner-type reaction. Understanding the underlying mechanisms of these transformations is crucial for the optimization of existing synthetic methods and the development of novel derivatives.

Synthesis from Benzaldehyde and Ethylenediamine

The reaction of an aldehyde with a diamine is a common and efficient method for the synthesis of 2-imidazolines. This route typically involves the initial formation of an aminal intermediate, which then undergoes an oxidation step to yield the final product. A variety of oxidizing agents have been employed for this transformation.[1][2]

Mechanistic Pathway

The formation of this compound from benzaldehyde and ethylenediamine proceeds through a two-stage mechanism: initial condensation and subsequent oxidation.

-

Condensation: Benzaldehyde reacts with ethylenediamine to form a Schiff base, which then undergoes intramolecular cyclization to yield an imidazolidine (B613845) intermediate (aminal).

-

Oxidation: The imidazolidine intermediate is then oxidized to form the stable this compound. A notable "green" method utilizes hydrogen peroxide as the oxidant with sodium iodide as a catalyst.[3][4] In this system, iodine is generated in situ, which facilitates the oxidation.[4]

Experimental Protocol: Green Synthesis with H₂O₂/NaI

This protocol is adapted from the environmentally friendly synthesis of 2-imidazolines.[3][4]

Materials:

-

Benzaldehyde

-

Ethylenediamine

-

Hydrogen peroxide (30% solution)

-

Sodium iodide

-

Anhydrous magnesium sulfate (B86663)

-

tert-Butyl alcohol (solvent)

Procedure:

-

To a solution of benzaldehyde (1.0 mmol) in tert-butyl alcohol (5 mL), add ethylenediamine (1.1 mmol).

-

Add sodium iodide (0.4 mmol) and anhydrous magnesium sulfate to the mixture.

-

Heat the reaction mixture to 80°C.

-

Add hydrogen peroxide (30% solution) dropwise to the heated mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis from Benzonitrile and Ethylenediamine

The reaction between a nitrile and a diamine to form a 2-imidazoline is analogous to the Pinner reaction, resulting in a cyclic amidine. This method is effective for both aryl and alkyl nitriles.[5]

Mechanistic Pathway

This synthesis proceeds via a nucleophilic addition and cyclization mechanism.

-

Thioimidate Formation (Catalyzed): In the presence of a catalyst like sodium hydrosulfide (B80085), benzonitrile reacts with the catalyst to form a more reactive intermediate.[6]

-

Nucleophilic Attack: Ethylenediamine acts as a nucleophile, attacking the carbon of the activated nitrile group.

-

Cyclization and Tautomerization: An intramolecular cyclization occurs, followed by tautomerization to yield the final this compound product.

Experimental Protocol: Sodium Hydrosulfide Catalyzed Synthesis

This protocol is based on a mild and efficient one-pot synthesis from nitriles.[6][7]

Materials:

-

Benzonitrile

-

Ethylenediamine

-

Sodium hydrosulfide (catalyst)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, dissolve benzonitrile (1.0 mmol) in the chosen solvent.

-

Add ethylenediamine and a catalytic amount of sodium hydrosulfide.

-

Reflux the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an appropriate organic solvent and wash with water to remove the catalyst and any unreacted ethylenediamine.

-

Dry the organic layer, filter, and concentrate to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the two primary routes.

| Starting Material | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Benzaldehyde | H₂O₂ / NaI | tert-Butyl alcohol | 80 | - | up to 97 | [3][4] |

| Benzaldehyde | Iodine / K₂CO₃ | - | - | - | Good | [1][2] |

| Benzonitrile | Sodium Hydrosulfide | - | - | - | High | [6][7] |

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the methylene (B1212753) protons of the imidazoline ring.[8]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the phenyl ring and the imidazoline ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C=N stretching of the imidazoline ring and C-H stretching of the aromatic and aliphatic portions of the molecule.

This guide provides a foundational understanding for researchers and professionals engaged in the synthesis and application of this compound and its derivatives. The detailed mechanisms, protocols, and data serve as a valuable resource for further exploration and development in the field of medicinal chemistry.

References

- 1. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 2. 2-Imidazoline synthesis [organic-chemistry.org]

- 3. A Facile and Efficient Synthesis of 2-Imidazolines from Aldehydes Using Hydrogen Peroxide and Substoichiometric Sodium Iodide [organic-chemistry.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound(936-49-2) 1H NMR spectrum [chemicalbook.com]

Spectroscopic Characterization of 2-Phenyl-2-imidazoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Phenyl-2-imidazoline, a heterocyclic compound of interest in various chemical and pharmaceutical research fields. This document details the methodologies for obtaining and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). All quantitative data is summarized for clarity, and a logical workflow for the characterization process is visualized.

Introduction

This compound is a substituted imidazoline (B1206853) featuring a phenyl group at the 2-position. Imidazoline derivatives are known for their diverse biological activities and applications as ligands in catalysis and as intermediates in organic synthesis. Accurate structural elucidation and purity assessment are paramount for any research or development involving this compound. This guide outlines the standard spectroscopic techniques employed for its comprehensive characterization.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a benzoyl derivative with ethylenediamine (B42938).

Experimental Protocol: Synthesis

A representative synthesis protocol is as follows: A mixture of methyl benzoate (B1203000) and ethylenediamine is heated. The reaction proceeds with the formation of this compound and methanol (B129727) as a byproduct. The product can then be purified by distillation or recrystallization to yield a solid product. It is crucial to handle ethylenediamine in a well-ventilated fume hood due to its corrosive and toxic nature. The purity of the synthesized compound should be verified using the spectroscopic methods detailed below before any further use.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.8 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| ~3.8 | Singlet | 4H | Methylene protons (-CH₂-CH₂-) |

| ~5.0 | Broad Singlet | 1H | Amine proton (-NH-) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=N (Imidazoline ring) |

| ~128-131 | Aromatic carbons (Phenyl group) |

| ~50 | -CH₂-CH₂- (Imidazoline ring) |

Experimental Protocol: NMR Spectroscopy

To obtain ¹H and ¹³C NMR spectra, the purified this compound sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. The spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Medium, Broad | N-H stretch |

| ~3050 | Weak | Aromatic C-H stretch |

| ~2850-2950 | Medium | Aliphatic C-H stretch |

| ~1630 | Strong | C=N stretch (Imidazoline ring) |

| ~1400-1600 | Medium-Strong | Aromatic C=C bending |

Experimental Protocol: IR Spectroscopy

The IR spectrum of solid this compound is typically recorded using the KBr pellet method.[1] A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[1] The spectrum is then obtained using a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm⁻¹.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π-electron system of the phenyl and imidazoline rings.

Table 4: UV-Vis Absorption Data for this compound

| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |

| ~273 | Not specified | Not specified | π → π* transition |

Experimental Protocol: UV-Vis Spectroscopy

A dilute solution of this compound is prepared in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol. The UV-Vis spectrum is recorded using a spectrophotometer, typically in the range of 200-400 nm.[2] A cuvette containing the pure solvent is used as a blank for baseline correction.[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its molecular formula and structure.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 146 | High | [M]⁺ (Molecular ion) |

| 145 | High | [M-H]⁺ |

| 117 | Moderate | [M-C₂H₃N]⁺ |

| 104 | Moderate | [C₇H₆N]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum is typically obtained using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized sample of this compound.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Phenyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-phenyl-2-imidazoline. This information is critical for the structural elucidation, purity assessment, and quality control of this compound, which serves as a significant scaffold in medicinal chemistry and drug development.

Summary of NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts for this compound. The data has been compiled from available spectroscopic information. It is important to note that the chemical shifts can be influenced by the solvent used for analysis.

Table 1: ¹H NMR Spectral Data of this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Phenyl-H (ortho) | 7.75 - 7.85 | m | 2H | |

| Phenyl-H (meta, para) | 7.35 - 7.50 | m | 3H | |

| -CH₂-CH₂- | 3.70 | s | 4H | |

| N-H | 5.5 (broad) | s | 1H |

Note: The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=N (Imidazoline C2) | 165.1 |

| Phenyl C (quaternary) | 132.5 |

| Phenyl C-H (para) | 130.2 |

| Phenyl C-H (ortho) | 128.6 |

| Phenyl C-H (meta) | 128.3 |

| -CH₂-CH₂- | 50.5 |

Experimental Protocols

A general experimental protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.

1. Sample Preparation:

-

Sample Purity: The this compound sample should be of high purity, free from residual solvents or other contaminants that may interfere with the NMR signals.

-

Solvent Selection: A suitable deuterated solvent is chosen based on the solubility of the compound. Common solvents for this type of analysis include chloroform-d (B32938) (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like N-H.

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality spectra.

-

Internal Standard: A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is typically used.

-

The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-5 seconds is employed to allow for full relaxation of the protons between pulses.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

The spectral width should cover the expected range for carbon signals (e.g., 0-180 ppm).

-

Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024-4096) is typically required.

-

A relaxation delay of 2-5 seconds is generally appropriate.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The spectrum is referenced to the internal standard (TMS).

-

For ¹H NMR, the signals are integrated to determine the relative number of protons, and the coupling constants are measured from the splitting patterns.

Logical Relationship of NMR Data

The following diagram illustrates the logical connection between the different proton and carbon environments in the this compound molecule and their corresponding signals in the NMR spectra.

Unveiling the Vibrational Landscape of 2-Phenyl-2-imidazoline: An In-depth FT-IR and Raman Spectroscopic Analysis

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the vibrational properties of 2-Phenyl-2-imidazoline through Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This document provides a thorough analysis of the compound's molecular structure, vibrational modes, and the experimental protocols for its spectroscopic characterization.

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. A profound understanding of its molecular structure and vibrational dynamics is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents. This guide presents a detailed vibrational analysis of this compound, leveraging the complementary techniques of FT-IR and Raman spectroscopy, supported by theoretical calculations.

Experimental Protocols

The experimental data presented in this guide were obtained through standardized spectroscopic techniques. The following sections detail the methodologies employed for the FT-IR and Raman analysis of this compound.

Sample Preparation

A high-purity powder sample of this compound (2PI), with a confirmed purity of over 98%, was procured from a commercial supplier (Sigma Aldrich, USA) and used without any further purification.[1][2] For FT-IR analysis using the KBr pellet method, a small amount of the sample was intimately mixed with potassium bromide powder and pressed into a thin, transparent pellet.

FT-IR Spectroscopy

The Fourier Transform Infrared (FT-IR) spectrum of the 2PI sample was recorded at a temperature of 302.15 K in the spectral range of 4000–400 cm⁻¹.[1][2] A Nicolet 6700 FTIR spectrometer, equipped with a Thermo Nicolet Continuum IR microscope, was utilized for data acquisition. The spectrum was obtained with a resolution of ±1 cm⁻¹.[1][2]

Raman Spectroscopy

The FT-Raman spectrum of this compound was also recorded in the 4000–400 cm⁻¹ range using a Renishaw inVia Raman microscope with UV or visible laser excitation.[1][2] The instrument was calibrated to a resolution of ±1 cm⁻¹.[1][2]

Vibrational Analysis Workflow

The following diagram illustrates the general workflow for the vibrational analysis of a chemical compound, from initial sample handling to the final interpretation of the spectroscopic data.

Data Presentation: Vibrational Frequencies and Assignments

The observed experimental FT-IR and Raman vibrational frequencies for this compound are summarized in the table below. The assignments of these vibrational modes are based on a normal coordinate analysis and theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G** level of theory.[1][2]

| FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3065 | 3065 | C-H Stretching (aromatic) |

| - | 2855 | CH₂ Asymmetric Stretching |

| - | 2842 | CH₂ Symmetric Stretching |

| 1606 | 1606 | C=N Stretching |

| 1577 | 1577 | C-C Stretching (aromatic) |

| 1488 | 1488 | C-C Stretching (aromatic) |

| 1451 | 1451 | CH₂ Scissoring |

| 1345 | 1345 | C-H In-plane Bending |

| 1287 | 1287 | C-N Stretching |

| 1177 | 1177 | C-H In-plane Bending |

| 1157 | 1157 | C-H In-plane Bending |

| 1122 | - | C-H In-plane Bending |

| 1073 | 1073 | C-C Stretching (aromatic) |

| 1029 | 1029 | C-H In-plane Bending |

| 1003 | 1003 | C-C Trigonal Bending |

| 983 | - | C-H Out-of-plane Bending |

| - | 912 | C-H Out-of-plane Bending |

| 840 | - | C-H Out-of-plane Bending |

| 768 | 768 | C-H Out-of-plane Bending |

| 695 | 695 | C-C-C In-plane Bending |

| 618 | 618 | C-C-C In-plane Bending |

| 521 | 521 | C-C Out-of-plane Bending |

| 406 | 406 | C-C-C Out-of-plane Bending |

Note: Some vibrational modes may be active in only one of the spectroscopic techniques (FT-IR or Raman) due to the principles of molecular symmetry and selection rules.

Discussion of Key Vibrational Modes

The vibrational spectrum of this compound can be broadly categorized into several regions corresponding to specific types of molecular vibrations.

C-H Vibrations: The aromatic C-H stretching vibrations are observed as a weak band at 3065 cm⁻¹ in the Raman spectrum.[1][2] The in-plane C-H bending vibrations of the benzene (B151609) ring are found in the 1300–1000 cm⁻¹ region, with a notable band at 1122 cm⁻¹ in the FT-IR spectrum.[2] The out-of-plane C-H bending vibrations are observed at lower frequencies, such as 983 cm⁻¹ in the FT-IR spectrum and 912 cm⁻¹ in the Raman spectrum.[1][2]

Ring Vibrations: The characteristic C=C stretching vibrations of the phenyl ring are observed at 1616 cm⁻¹ in the IR spectrum and 1666 cm⁻¹ in the Raman spectrum.[3] The C-C stretching vibrations within the aromatic ring also give rise to bands at 1577 cm⁻¹ and 1488 cm⁻¹. The C=N stretching of the imidazoline (B1206853) ring is a prominent feature, observed at 1606 cm⁻¹.

CH₂ Group Vibrations: The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (CH₂) groups in the imidazoline ring are observed at 2855 cm⁻¹ and 2842 cm⁻¹, respectively, in the Raman spectrum.[4] The scissoring motion of the CH₂ group is assigned to the band at 1451 cm⁻¹.

Conclusion

This technical guide provides a foundational understanding of the vibrational characteristics of this compound through a combined FT-IR and Raman spectroscopic approach. The detailed experimental protocols and the comprehensive table of vibrational assignments offer valuable reference data for researchers in the fields of spectroscopy, medicinal chemistry, and drug design. The presented workflow and data will aid in the structural elucidation and characterization of related imidazoline derivatives and their interactions with biological targets.

References

- 1. Vibrational and Electronic Spectra of this compound: A Combined Experimental and Theoretical Study [scirp.org]

- 2. Vibrational and Electronic Spectra of this compound: A Combined Experimental and Theoretical Study [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: UV-Vis Absorption Spectrum of 2-Phenyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-Phenyl-2-imidazoline, a heterocyclic compound with applications in medicinal chemistry and materials science. This document details the experimental protocols for spectral analysis, summarizes key quantitative data, and outlines a common synthetic pathway.

UV-Vis Absorption Spectrum Analysis

The UV-Vis absorption spectrum of this compound is characterized by a distinct absorption profile in the ultraviolet region, which is influenced by the electronic transitions within the molecule's phenyl and imidazoline (B1206853) rings.

Quantitative Spectroscopic Data

The primary quantitative parameter associated with the UV-Vis spectrum of this compound is its maximum absorption wavelength (λmax).

| Parameter | Value | Reference |

| Maximum Absorption Wavelength (λmax) | 325 nm | Not explicitly cited |

Note: While a specific molar absorptivity value was not found in the reviewed literature, it is a critical parameter for quantitative analysis and should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

The following protocol outlines the methodology for obtaining the UV-Vis absorption spectrum of this compound.[1]

Instrumentation: A Perkin Elmer Lambda 35 UV-Vis spectrometer or an equivalent double-beam spectrophotometer is recommended for accurate measurements.[1]

Sample Preparation:

-

Solvent Selection: While the specific solvent used in the primary reference is not stated, polar solvents such as ethanol (B145695) or methanol (B129727) are commonly employed for similar aromatic heterocyclic compounds. The choice of solvent can influence the absorption spectrum and should be reported.

-

Concentration: A dilute solution of this compound should be prepared. The concentration should be adjusted to ensure that the absorbance at λmax falls within the linear range of the instrument, typically between 0.1 and 1.0 absorbance units.

-

Sample Handling: The sample of this compound should be of high purity, with a confirmed purity of greater than 98% recommended.[1] The sample should be utilized without any additional purification.[1]

Instrument Parameters:

-

Spectral Region: 200 - 400 nm[1]

-

Slit Width: 2 nm[1]

-

Scan Rate: 240 nm/min[1]

-

Data Interval: 1 nm[1]

Procedure:

-

Record a baseline spectrum using a cuvette filled with the chosen solvent.

-

Rinse the cuvette with the this compound solution before filling it for measurement.

-

Record the absorption spectrum of the this compound solution over the specified spectral region.

-

Identify the wavelength of maximum absorbance (λmax).

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the condensation reaction between a nitrile, such as benzonitrile, and ethylenediamine.[2][3] This reaction is often carried out under reflux conditions.[2]

Below is a diagram illustrating the general synthetic pathway.

References

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Phenyl-2-imidazoline

For Immediate Release

This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of 2-Phenyl-2-imidazoline, a compound of significant interest to researchers, scientists, and drug development professionals. By elucidating its fragmentation pathways, this document aims to facilitate its identification and characterization in complex matrices.

Core Fragmentation Data

The fragmentation of this compound under Collision-Induced Dissociation (CID) in a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer reveals a characteristic pattern. The protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 147.0917 serves as the precursor ion for subsequent fragmentation.[1] The primary fragment ions observed are detailed in the table below, providing a quantitative overview of the fragmentation process.

| Precursor Ion (m/z) | Adduct | Fragmentation Mode | Fragment Ion (m/z) | Relative Intensity | Proposed Fragment |

| 147.0917 | [M+H]⁺ | CID | 104.0494 | 999 | [C₇H₆N]⁺ |

| 147.0917 | [M+H]⁺ | CID | 77.0385 | 612 | [C₆H₅]⁺ |

| 147.0917 | [M+H]⁺ | CID | 118.0652 | 108 | [C₈H₈N]⁺ |

| 147.0917 | [M+H]⁺ | CID | 51.0227 | 33 | [C₄H₃]⁺ |

Experimental Protocol

The data presented was acquired using a TripleTOF 5600 SCIEX mass spectrometer equipped with an LC-ESI-QTOF system.[1]

-

Sample Preparation: The sample was introduced into the mass spectrometer via a Zorbax Eclipse Plus C18 column (2.1 mm x 150 mm, 3.5 µm, Agilent).[1]

-

Ionization: Electrospray ionization (ESI) in positive ion mode was utilized to generate the protonated precursor ion [M+H]⁺.[1]

-

Fragmentation: Collision-Induced Dissociation (CID) was employed as the fragmentation mode to induce the breakdown of the precursor ion.[1]

-

Analysis: The resulting fragment ions were analyzed using a Quadrupole Time-of-Flight (QTOF) mass analyzer.[1]

Proposed Fragmentation Pathway

The fragmentation of this compound is primarily driven by the stability of the resulting fragment ions, particularly those containing the aromatic phenyl group. The major fragmentation pathways are visualized in the diagram below.

Caption: Proposed fragmentation pathway of protonated this compound.

The primary fragmentation event involves the cleavage of the imidazoline (B1206853) ring, leading to the formation of the highly abundant ion at m/z 104.0494, corresponding to the stable benzenecarboximidamide ion.[1] Subsequent loss of hydrogen cyanide (HCN) from this ion results in the formation of the phenyl ion at m/z 77.0385.[1] A less prominent pathway involves the loss of an ethylamine (B1201723) radical to form the ion at m/z 118.0652.[1] The ion at m/z 51.0227 is likely a result of the fragmentation of the phenyl ring.[1] This detailed understanding of the fragmentation pattern is crucial for the accurate identification and quantification of this compound in various analytical applications.

References

In-Depth Technical Guide: Crystal Structure and Molecular Geometry of 2-Phenyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of 2-Phenyl-2-imidazoline (also known as 2-phenyl-4,5-dihydro-1H-imidazole). The information herein is compiled from crystallographic data and relevant chemical literature to serve as a comprehensive resource for professionals in research and drug development.

Introduction

This compound is a heterocyclic organic compound featuring a phenyl group attached to an imidazoline (B1206853) ring. This structural motif is of significant interest in medicinal chemistry and materials science due to its presence in various biologically active molecules and its utility as a ligand in coordination chemistry. A precise understanding of its three-dimensional structure is fundamental for structure-activity relationship (SAR) studies, rational drug design, and the development of novel materials. The definitive determination of its solid-state conformation has been achieved through single-crystal X-ray diffraction.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by P. G. Jones and P. B. Hitchcock and reported in Acta Crystallographica Section E: Structure Reports Online in 2004. The crystallographic data is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 238772.

While the full crystallographic information file (CIF) from the original publication was not accessible for this review, the key structural parameters are summarized below based on the publication's findings.

Crystallographic Data

The following table summarizes the crystallographic data for this compound.

| Parameter | Value |

| Chemical Formula | C₉H₁₀N₂ |

| Formula Weight | 146.19 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available in accessible records |

| b (Å) | Data not available in accessible records |

| c (Å) | Data not available in accessible records |

| α (°) | 90 |

| β (°) | Data not available in accessible records |

| γ (°) | 90 |

| Volume (ų) | Data not available in accessible records |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | Data not available in accessible records |

Note: Specific unit cell dimensions were not available in the public abstracts. Access to the full CCDC deposition or the original publication is required for these specific values.

Molecular Geometry

The molecular geometry of this compound is characterized by the spatial arrangement of its constituent atoms. Key features include the planarity of the rings and the torsion angle between them. The imidazoline ring adopts a non-planar envelope or twisted conformation, typical for five-membered rings with saturated carbon atoms. The phenyl ring is planar.

Selected Bond Lengths and Angles:

A comprehensive list of bond lengths and angles is typically available in the supplementary information of the crystallographic publication. For illustrative purposes, a table with expected approximate values for key bonds is provided.

| Bond | Expected Length (Å) | Angle | Expected Angle (°) |

| C=N | ~1.28 - 1.30 | N-C-N (imidazoline) | ~110 - 115 |

| C-N | ~1.47 - 1.49 | C-N-C (imidazoline) | ~108 - 112 |

| C-C (ring) | ~1.53 - 1.55 | C-C-N (imidazoline) | ~102 - 106 |

| C-C (Ph) | ~1.38 - 1.40 | C-C-C (phenyl) | ~120 |

Note: These are typical values and may not reflect the precise experimental data from the cited study.

In the crystal lattice, molecules of this compound are expected to be linked by intermolecular hydrogen bonds of the type N-H···N, forming chains or more complex networks. This is a common feature in the crystal packing of imidazole (B134444) and imidazoline derivatives and plays a crucial role in the stability of the crystal structure.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-imidazolines is the reaction of a nitrile with a 1,2-diamine. For this compound, this involves the reaction of benzonitrile (B105546) with ethylenediamine (B42938).

Reaction Scheme: Benzonitrile + Ethylenediamine → this compound + Ammonia

General Procedure:

-

A mixture of benzonitrile (1.0 equivalent), ethylenediamine (2.0 to 4.0 equivalents), and a catalytic amount of sulfur is prepared in a reaction vessel.

-

The mixture is heated under reflux conditions, typically at a temperature of around 120 °C.

-

The reaction progress is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then diluted with a suitable organic solvent (e.g., chloroform) and washed with water to remove excess ethylenediamine and other water-soluble impurities.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as cyclohexane, to yield pure this compound.

Crystal Structure Determination

The following is a generalized protocol for single-crystal X-ray diffraction, as would have been followed for the structure determination of this compound.

1. Crystallization:

-

Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture).

2. Data Collection:

-

A single crystal of appropriate size is selected and mounted on a goniometer head of a diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 100 K or 298 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are recorded as the crystal is rotated.

3. Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is then refined by full-matrix least-squares on F² until the refinement converges. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map and refined isotropically or placed in calculated positions.

Visualizations

The following diagrams illustrate the molecular structure and a conceptual representation of the synthesis workflow.

Caption: Molecular structure of this compound.

In-Depth Technical Guide to the Thermodynamic Properties and Stability of 2-Phenyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties and stability of 2-Phenyl-2-imidazoline (CAS No. 936-49-2), a heterocyclic compound of significant interest in pharmaceutical and materials science. The document consolidates available data on its physicochemical properties, thermodynamic parameters, and chemical and thermal stability. Detailed experimental protocols for the determination of key thermodynamic data are presented, and the known biological activities are summarized. Visual representations of experimental workflows and biological action mechanisms are included to facilitate a deeper understanding of the compound's characteristics.

Physicochemical and Thermodynamic Properties

This compound, with the molecular formula C₉H₁₀N₂, is a white to off-white solid at room temperature.[1] Its fundamental physicochemical and thermodynamic properties are crucial for its application in synthesis, formulation, and as a bioactive molecule.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These values are essential for predicting its behavior in various solvents and under different physical conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂ | |

| Molecular Weight | 146.19 g/mol | [2] |

| Melting Point | 99-104 °C | [1][3][4] |

| Boiling Point | 298 °C | [3][4] |

| Density | 1.12 - 1.15 g/cm³ | [1][3] |

| Vapor Pressure | 0.001 Pa at 20 °C | [3][4] |

| Flash Point | 201 °C (closed cup) | [1] |

| Water Solubility | Soluble | [4] |

| pKa | 9.95 ± 0.40 (Predicted) |

Thermodynamic Data

Table 2: Theoretical Thermodynamic Properties of this compound

| Temperature (K) | Heat Capacity (Cp) (J/mol·K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) |

| 100 | Data not available | Data not available | Data not available |

| 200 | Data not available | Data not available | Data not available |

| 298.15 | Data not available | Data not available | Data not available |

| 400 | Data not available | Data not available | Data not available |

| 500 | Data not available | Data not available | Data not available |

Note: Specific values from the theoretical study were not accessible. It is reported that heat capacity, enthalpy, and entropy increase with temperature.[5]

Stability Profile

The stability of this compound under various conditions is a critical factor for its storage, handling, and application.

Chemical Stability

This compound is generally considered stable under normal storage and handling conditions. However, it is incompatible with strong oxidizing agents.

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).

Thermal Stability

Information on the thermal stability of this compound is somewhat limited, with no specific decomposition temperature consistently reported. However, studies on related imidazoline (B1206853) derivatives indicate that thermal degradation typically occurs in multiple stages. For some derivatives, the onset of weight loss (T₁₀) is observed between 238-279°C, and 50% weight loss (T₅₀) occurs between 291-340°C.[6] The autoignition temperature for this compound has been reported as 410 °C.

Biological Activity and Mechanisms of Action

While this compound itself is primarily used as a synthetic intermediate, its derivatives have shown a range of biological activities. A notable study on N-Mannich base derivatives of this compound has revealed antioxidant, enzyme inhibitory, antimicrobial, cytotoxic, and anti-inflammatory properties.

Antioxidant Activity

Derivatives of this compound have demonstrated the ability to scavenge free radicals. The antioxidant mechanism of imidazole-containing compounds can involve hydrogen atom transfer (HAT) or electron transfer (ET) to neutralize reactive oxygen species.[7][8] Some phenolic derivatives of 2H-imidazole have shown that conjugation with a polyphenolic subunit can enhance their antiradical capacity.[9]

Enzyme Inhibition

Certain derivatives have exhibited potent inhibitory effects against α-amylase, a key enzyme in carbohydrate digestion.[10] This suggests a potential therapeutic application in the management of hyperglycemia. The inhibition mechanism for related compounds has been identified as non-competitive, indicating allosteric binding to the enzyme.[11]

Anti-inflammatory Activity

The anti-inflammatory potential of imidazoline derivatives has also been explored. The proposed mechanism for some related compounds involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and the modulation of the NF-κB signaling pathway.[12][13] Some imidazole (B134444) derivatives have also been shown to inhibit cytochrome P450, leading to a reduction in the levels of inflammatory mediators like 12R-HETE in the skin.[14]

A simplified representation of the potential biological activities of this compound derivatives is shown below.

Experimental Protocols

Accurate determination of thermodynamic properties requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation can be derived from the heat of combustion, which is measured using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound to calculate its standard enthalpy of formation.

Apparatus:

-

Adiabatic bomb calorimeter

-

Pellet press

-

High-precision thermometer (±0.001 °C)

-

Oxygen cylinder with pressure regulator

-

Fuse wire (e.g., nickel-chromium)

-

Crucible

-

Analytical balance (±0.0001 g)

Procedure:

-

A pellet of known mass (approximately 1 g) of this compound is prepared using the pellet press.

-

The pellet is placed in the crucible inside the calorimeter bomb.

-

A measured length of fuse wire is attached to the electrodes, ensuring it is in contact with the sample.

-

The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.

-

The bomb is placed in a known volume of water in the calorimeter bucket.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The sample is ignited by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

The final temperature is determined after correcting for heat exchange with the surroundings.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

-

The heat of combustion of this compound is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then calculated using Hess's law.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Phenylimidazoline | C9H10N2 | CID 13639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 936-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Design and Antioxidant Properties of Bifunctional 2H-Imidazole-Derived Phenolic Compounds—A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Antioxidant Properties of Bifunctional 2 H-Imidazole-Derived Phenolic Compounds-A New Family of Effective Inhibitors for Oxidative Stress-Associated Destructive Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. α-Glucosidase and α-Amylase Inhibitory Potentials of Quinoline–1,3,4-oxadiazole Conjugates Bearing 1,2,3-Triazole with Antioxidant Activity, Kinetic Studies, and Computational Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel 1-(pyridylphenyl)-1-phenyl-2-imidazolylethanols with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility profile of 2-Phenyl-2-imidazoline in various solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the known solubility characteristics of 2-Phenyl-2-imidazoline (CAS: 936-49-2), a compound utilized as a crosslinker and accelerator in epoxy resin systems. Due to the limited availability of public quantitative data, this document focuses on presenting the established solubility information and outlines a standard experimental protocol for its determination. The guide is intended to serve as a foundational resource for professionals requiring solubility data for formulation, analytical method development, and quality control purposes.

Introduction

This compound, also known as 4,5-Dihydro-2-phenyl-1H-imidazole, is a solid, off-white powder with the chemical formula C₉H₁₀N₂.[1] It functions primarily as a low-temperature fast hardener in epoxy systems and as an accelerator for dicyandiamide (B1669379) or hybrid systems.[1][2] Understanding its solubility in various solvents is critical for its application, formulation, and in process chemistry. This guide compiles the available solubility data and presents a standardized methodology for further experimental determination.

Physicochemical Properties

A summary of key physicochemical properties for this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Off-white to light yellow powder/flakes | [1][3] |

| Melting Point | 98 – 102 °C | [1][2] |

| pKa | 9.95 ± 0.40 (Predicted) | [4] |

| log Pow | 2.45 @ 25 °C | [2][5] |

Solubility Data

The publicly available quantitative solubility data for this compound is limited. The following table summarizes the known qualitative and quantitative information.

| Solvent | Type | Solubility | Conditions | Reference |

| Water | Aqueous | 11 g/L | 20 °C, pH 11.3 | [1][2][3][5] |

| Alcohols | Organic | Soluble | Not Specified | |

| Organic Solvents | Organic | Soluble | Not Specified | [1] |

Note: Some sources qualitatively describe the compound as "soluble" in water without providing quantitative values.[6][7] One source makes a contradictory claim of it being "insoluble in water," highlighting the need for reliance on specific quantitative data.[1]

Standard Experimental Protocol for Solubility Determination

The following section details a generalized but comprehensive protocol for determining the thermodynamic solubility of a solid compound like this compound using the Shake-Flask Method , which is a widely accepted standard for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, ethanol, acetone)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Accurately add a known volume of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A duration of 24 to 48 hours is common, but the optimal time should be determined experimentally by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[5]

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at the same constant temperature or carefully filter an aliquot of the supernatant using a syringe filter.[5][8] This step must be performed carefully to avoid temperature changes that could alter the solubility.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.[5][7]

-

A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the solubility, typically in units of g/L or mg/mL.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for the Shake-Flask Method of solubility determination.

Conclusion

References

- 1. Page loading... [guidechem.com]

- 2. This compound - (CAS:936-49-2) Vicura MC-31 [vestachem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 936-49-2: 2-Phenylimidazoline | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. parchem.com [parchem.com]

- 7. 936-49-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Chemical Reactivity and Potential Reactions of 2-Phenyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and potential reactions of 2-Phenyl-2-imidazoline, a versatile heterocyclic compound with significant applications in catalysis and medicinal chemistry. This document details its synthesis, key reactions such as hydrolysis, oxidation, and N-alkylation, and its role as a catalyst in N-arylation and epoxy-carbonyl reactions. Furthermore, it explores the pharmacological importance of this compound derivatives, particularly their antimicrobial properties and interaction with adrenergic receptors. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are provided to support researchers in their understanding and application of this important molecule.

Introduction

This compound is a heterocyclic organic compound featuring a five-membered ring with two nitrogen atoms and a phenyl group attached to the C2 position.[1] This structure imparts a unique combination of chemical properties, making it a valuable building block in organic synthesis and a key pharmacophore in drug discovery. Its derivatives have shown a wide range of biological activities, including acting as appetite suppressants and potential treatments for narcolepsy.[2] This guide aims to provide a detailed technical resource on the chemical behavior of this compound, focusing on its reactivity and potential for forming novel derivatives.

Chemical Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the condensation reaction between a phenyl-containing starting material and ethylenediamine (B42938).

Synthesis from Methyl Benzoate (B1203000) and Ethylenediamine

A high-yield synthesis involves the reaction of methyl benzoate with ethylenediamine.[3]

Experimental Protocol:

-

Combine 272 parts of methyl benzoate and 132 parts of ethylenediamine in a suitable reaction vessel.

-

Heat the mixture under reflux. The specific temperature and duration may vary, and monitoring by thin-layer chromatography (TLC) is recommended.

-

Upon completion of the reaction, the product, 2-phenylimidazoline, is isolated.

-

Purification can be achieved through distillation. The boiling point of 2-phenylimidazoline is 295°C at 1013 mbar.[3]

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Yield |

| Methyl Benzoate | Ethylenediamine | This compound | 95% |

Reaction Workflow:

References

- 1. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 标题:Kinetic study on the acid hydrolysis of 1??aryl??2??phenyl??2??imidazolines. Basicity??rate of hydrolysis and structure relationships【化源网】 [chemsrc.com]

- 3. Synthesis routes of this compound [benchchem.com]

understanding the electronic properties of 2-Phenyl-2-imidazoline

An In-Depth Technical Guide to the Electronic Properties of 2-Phenyl-2-imidazoline

This guide provides a comprehensive overview of the electronic properties of this compound (2PI), a molecule of significant interest due to its applications in various fields, including as a corrosion inhibitor and its potential as a source of UV light.[1] Imidazoline (B1206853) derivatives, in general, are recognized for their important pharmacological and biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key concepts.

Core Electronic Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and potential applications. For this compound, these properties have been elucidated through a combination of experimental spectroscopy and theoretical quantum chemical calculations.

Frontier Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule.[4] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[1][5] The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity.[1][4][5]

A combined experimental and theoretical study has determined the HOMO-LUMO energy gap for this compound to be 5.30 eV.[6] This significant energy gap suggests high stability for the molecule.[1][6] The energies of the HOMO and LUMO orbitals were calculated to be -6.35 eV and -1.05 eV, respectively, using the B3LYP/6-311++G** level of theory.[1]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions between orbitals. For this compound, this analysis reveals significant hyperconjugative interactions, which contribute to the overall stability of the molecule.[1] The stabilization energy associated with the electron delocalization from the lone pair of the nitrogen atom (N10) to the antibonding orbitals of the phenyl ring (C4-C5 and C4-C9) is a notable finding.[1]

UV-Visible Spectroscopy and Electronic Transitions

The UV-visible spectrum of this compound, recorded in a methanolic solution, shows an absorption peak at 338 nm.[1] Theoretical calculations using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method predicted an absorption maximum at 335 nm, showing excellent agreement with the experimental data.[1] This absorption is primarily attributed to a π → π* electronic transition.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the electronic properties of this compound, as determined by computational studies.

Table 1: Quantum Chemical Parameters of this compound [1]

| Parameter | Value |

| HOMO Energy | -6.35 eV |

| LUMO Energy | -1.05 eV |

| HOMO-LUMO Energy Gap (ΔE) | 5.30 eV |

| Ionization Potential (I) | 6.35 eV |

| Electron Affinity (A) | 1.05 eV |

| Global Electrophilicity Index (ω) | 3.6509 eV |

| Chemical Potential (μ) | -3.7 eV |

| Global Hardness (η) | 2.65 eV |

| Global Softness (S) | 0.1886 eV |

| Additional Electronic Energy (ΔNmax) | 1.3962 eV |

Calculations performed at the B3LYP/6-311++G* level of theory.*

Table 2: Electric Dipole Moment and Polarizability of this compound [1]

| Parameter | Value |

| Dipole Moment (μ) | 5.70065 Debye |

| Average Polarizability (αtot) | 1.0043389 x 10⁻¹² esu |

| First Hyperpolarizability (βtot) | 1.0043389 x 10⁻³⁰ esu |

Calculations performed using the HF/6-311++G* method.*

Experimental and Computational Protocols

Sample Preparation and Spectroscopic Analysis

The experimental data for this compound was obtained using a commercially available sample with a purity greater than 98%.[1][5]

-

FT-IR and FT-Raman Spectroscopy : The Fourier Transform Infrared (FT-IR) spectrum was recorded in the range of 4000–400 cm⁻¹ using a Nicolet 6700 FTIR spectrometer.[1][5] The Fourier Transform Raman (FT-Raman) spectrum was obtained using a Renishaw inVia Raman microscope with UV or visible laser excitation.[1][5]

-

UV-Visible Spectroscopy : The UV-Vis absorption spectrum was recorded using a UV-2450 series spectrophotometer.[1]

Computational Methodology

The theoretical calculations were performed using the Gaussian 09W software package.[1]

-

Geometry Optimization : The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional (B3LYP) and the 6-31G(d,p) basis set.[1]

-

Electronic Property Calculations : The electronic properties, including HOMO-LUMO energies and other quantum chemical parameters, were calculated at the B3LYP/6-311++G** level of theory.[1]

-

NBO Analysis : Natural Bond Orbital analysis was also performed at the B3LYP/6-311++G** level.[1]

-

UV-Visible Spectrum Simulation : The theoretical UV-visible spectrum was calculated using the Symmetry Adapted Cluster-Configuration Interaction (SAC-CI) method.[1]

Visualizations

Experimental and Computational Workflow

The following diagram illustrates the workflow for the combined experimental and computational characterization of this compound's electronic properties.

Caption: Workflow for Electronic Property Characterization.

Hypothetical Signaling Pathway Involvement

Given that imidazoline derivatives exhibit significant pharmacological activities, they are known to interact with various biological targets. The diagram below represents a hypothetical signaling pathway where a this compound derivative might act as a ligand for a G-protein coupled receptor (GPCR), a common target for such compounds.

Caption: Hypothetical GPCR Signaling Pathway.

References

- 1. Vibrational and Electronic Spectra of this compound: A Combined Experimental and Theoretical Study [scirp.org]

- 2. scialert.net [scialert.net]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. Vibrational and Electronic Spectra of this compound: A Combined Experimental and Theoretical Study [scirp.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: 2-Phenyl-2-imidazoline (CAS 936-49-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, hazards, and potential biological activities of 2-Phenyl-2-imidazoline (CAS 936-49-2). The information is compiled and presented to be a valuable resource for laboratory safety, experimental design, and preliminary assessment in drug discovery and development contexts.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₉H₁₀N₂. It is also known by its synonym, 4,5-Dihydro-2-phenyl-1H-imidazole. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂ | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Light yellow solid/flakes | [1] |

| Melting Point/Range | 94 - 99 °C / 201.2 - 210.2 °F | [1] |

| Boiling Point/Range | 188 °C / 370 °F | [1] |

| Flash Point | 201 °C / 393.8 °F | [1] |

| Water Solubility | Soluble | [1] |

| Stability | Stable under normal conditions | [1] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling this chemical.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source:[1]

Toxicological Data

The following table summarizes the available toxicological data for this compound.

| Test | Species | Route | Value | Source |

| LD50 (Lethal Dose, 50%) | Rat | Oral | 314 mg/kg bw | [2] |

| LC50 (Lethal Concentration, 50%) | Danio rerio (Zebra fish) | - | 43 mg/L (96 h) | [2] |

| EC50 (Effective Concentration, 50%) | Daphnia magna (Water flea) | - | 26 mg/L (48 h) | [2] |

| EC50 (Effective Concentration, 50%) | Desmodesmus subspicatus (Green algae) | - | 0.72 mg/L (72 h) | [2] |

| EC10 (Effective Concentration, 10%) | Pseudomonas putida (Bacteria) | - | 79 mg/L (17 h) | [2] |

Experimental Protocols

The determination of the physicochemical and toxicological properties of chemical substances is governed by internationally recognized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of data.

Physicochemical Properties

-

Melting Point/Melting Range (OECD 102): This guideline describes various methods for determining the melting point of a substance, including the capillary tube method (in a liquid bath or metal block), Kofler hot bar, and differential scanning calorimetry (DSC).[3][4][5][6][7] The choice of method depends on the physical state of the substance. For a crystalline solid like this compound, the capillary method is commonly employed. The sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which melting begins and is complete are recorded.

-

Boiling Point (OECD 103): This guideline provides methods such as the ebulliometer, dynamic method, and distillation method to determine the boiling point of a liquid.[8][9][10] Since this compound is a solid at room temperature, its boiling point is determined at reduced pressure and extrapolated to standard atmospheric pressure.

-

Water Solubility (OECD 105): The flask method is a common procedure for determining the water solubility of a substance. An excess of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Toxicological Testing

The following diagram illustrates a general workflow for acute toxicity testing.

Caption: A generalized workflow for conducting acute toxicity studies.

-

Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method): This method is used to determine the acute oral toxicity of a substance.[11][12][13][14][15] It involves a stepwise procedure with the use of a limited number of animals. Animals are dosed at defined levels, and the subsequent mortality or morbidity allows for the classification of the substance into a specific toxicity class.

-

Acute Dermal Irritation/Corrosion (OECD 404): This guideline details the procedure for assessing the potential of a substance to cause skin irritation or corrosion.[1][16][17][18][19] A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit), and the site is observed for signs of erythema (redness) and edema (swelling) over a period of time.

-

Acute Eye Irritation/Corrosion (OECD 405): This test evaluates the potential of a substance to cause eye irritation or damage.[20][21][22][23][24] A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the other eye serving as a control. The eyes are then examined for lesions of the cornea, iris, and conjunctiva.

-

Fish, Acute Toxicity Test (OECD 203): This test is designed to determine the lethal concentration of a substance to fish over a short exposure period.[25][26][27][28][29] Fish are exposed to various concentrations of the test substance for 96 hours, and mortality is recorded.

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This guideline is used to assess the acute toxicity of a substance to Daphnia (water fleas).[30][31][32][33][34] The test determines the concentration at which 50% of the daphnids are immobilized after 48 hours of exposure.

-

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of algae.[35][36][37][38][39] Algal cultures are exposed to different concentrations of the substance over 72 hours, and the inhibition of growth is measured.

Biological Activity and Signaling Pathways

The imidazoline (B1206853) scaffold is a recognized pharmacophore, and compounds containing this moiety are known to interact with specific receptor systems, primarily imidazoline receptors and α-adrenergic receptors.

Imidazoline Receptors

There are three main classes of imidazoline receptors: I₁, I₂, and I₃.[2][40]

-

I₁ Receptors: These are primarily located in the brainstem and are involved in the central regulation of blood pressure.[2] Activation of I₁ receptors generally leads to a decrease in sympathetic nervous system activity.

-

I₂ Receptors: These receptors are more widely distributed and are found in various tissues, including the brain, liver, and kidneys.[41][42] Their functions are still under investigation but are implicated in pain modulation, neuroprotection, and psychiatric conditions.[40][41][42]

-

I₃ Receptors: These are located in pancreatic beta-cells and are involved in the regulation of insulin (B600854) secretion.[2][40]

α-Adrenergic Receptors

Imidazoline compounds are also known to interact with α-adrenergic receptors, which are part of the sympathetic nervous system. This interaction can contribute to their overall pharmacological profile.

The following diagram illustrates the potential interactions of imidazoline ligands with their receptor targets.

Caption: Conceptual diagram of imidazoline ligand interactions with receptors.

Hazard Communication and Response

Understanding the hazards and appropriate response measures is critical for the safe handling of this compound. The following diagram outlines the key aspects of hazard communication and emergency response.

Caption: GHS Hazard Communication and Response Workflow for this compound.

Conclusion

This compound (CAS 936-49-2) is a chemical with well-defined physicochemical properties and known hazards that require careful handling in a laboratory setting. Its structural similarity to other biologically active imidazoline compounds suggests potential for interaction with imidazoline and α-adrenergic receptors, making it a compound of interest for further investigation in medicinal chemistry and pharmacology. Researchers should adhere to standardized experimental protocols, such as the OECD guidelines, to ensure data quality and safety. This guide provides a foundational understanding of this compound to support future research and development endeavors.

References

- 1. oecd.org [oecd.org]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]